PERFLUORO(DIMETHYLETHYLCYCLOHEXANE)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

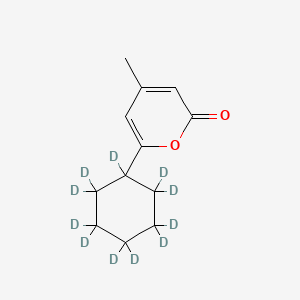

Perfluoro(dimethylethylcyclohexane) is a biochemical used for proteomics research . It has a molecular formula of C10F20 and a molecular weight of 500.08 .

Synthesis Analysis

Perfluorinated monomers, similar to Nafion®, have been synthesized and characterized for potential applications in proton exchange membrane (PEM) fuel cells . The synthesis of these molecules involves various strategies including organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction .Molecular Structure Analysis

The molecular structure of Perfluoro(dimethylethylcyclohexane) is complex, with a molecular formula of C10F20 . The IUPAC name is 1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane .科学的研究の応用

Proton Exchange Membrane (PEM) Fuel Cells

Perfluorinated compounds, including PERFLUORO(DIMETHYLETHYLCYCLOHEXANE), have potential applications in the preparation of Proton Exchange Membranes (PEMs) for fuel cells . These membranes are crucial for the operation of PEM fuel cells, which are widely used in various applications, from vehicles to portable power devices. The perfluorinated monomers bear acidic groups for proton transport, similar to Nafion®, a common material used in PEMs . The synthesis of these monomers involves various strategies, including organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction .

Toxicology

Perfluorinated compounds, including PERFLUORO(DIMETHYLETHYLCYCLOHEXANE), have been studied extensively in toxicology . These compounds are chemically very stable and are highly resistant to biological degradation, which means they persist in the environment . They can bioaccumulate and undergo biomagnification, leading to their detection in various environments and organisms . Studies have shown that the most sensitive target organs for repetitive oral application of perfluorinated compounds are the liver and thyroid .

将来の方向性

Perfluoro(dimethylethylcyclohexane) and other perfluoroalkyl substances (PFAS) are currently under extensive research due to their widespread environmental presence and potential health impacts . Future research directions include developing sustainable alternatives for removing PFAS from contaminated soil and water , and exploring possible applications of these reagents in biological chemistry .

作用機序

Target of Action

Perfluoro(dimethylethylcyclohexane) is a perfluorinated compound . The primary targets of perfluorinated compounds are often receptors in the liver, such as the peroxisome proliferator receptor alpha . These receptors play a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

Perfluorinated compounds like Perfluoro(dimethylethylcyclohexane) are known to interact with their targets by activating the peroxisome proliferator receptor alpha . This activation leads to changes in gene expression, which can result in various physiological effects, such as increased proliferation of hepatocytes .

Biochemical Pathways

The activation of peroxisome proliferator receptor alpha by perfluorinated compounds can affect various biochemical pathways. For instance, it can lead to the upregulation of genes involved in fatty acid oxidation, which can result in increased lipid metabolism . Additionally, these compounds can also affect the circadian rhythm by inhibiting NR1D1, a transcriptional repressor important in circadian rhythm .

Pharmacokinetics

Perfluorinated compounds are generally known for their chemical and biological inertness . This suggests that they may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could impact their bioavailability.

Result of Action

The activation of peroxisome proliferator receptor alpha by perfluorinated compounds can lead to increased hepatocyte proliferation . This can result in various liver-related effects, such as hepatomegaly and steatosis . Additionally, the inhibition of NR1D1 can potentially disrupt the normal circadian rhythm .

Action Environment

The action of Perfluoro(dimethylethylcyclohexane) can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can potentially affect the compound’s action, efficacy, and stability. Furthermore, the compound’s action can also be influenced by its concentration and the duration of exposure .

特性

| { "Design of the Synthesis Pathway": "The synthesis of PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) can be achieved through a fluorination reaction of dimethylethylcyclohexane using a perfluoroalkyl iodide as the fluorinating agent.", "Starting Materials": [ "Dimethylethylcyclohexane", "Perfluoroalkyl iodide" ], "Reaction": [ "To a flask containing dimethylethylcyclohexane, add perfluoroalkyl iodide and a catalytic amount of iodine.", "Heat the mixture to reflux and stir for several hours.", "Cool the mixture to room temperature and extract with a suitable solvent.", "Purify the product by distillation or chromatography." ] } | |

CAS番号 |

144898-38-4 |

製品名 |

PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) |

分子式 |

C10F20 |

分子量 |

500.078 |

IUPAC名 |

1,1,2,2,3,3,4,4,5-nonafluoro-5-(1,1,2,2,2-pentafluoroethyl)-6,6-bis(trifluoromethyl)cyclohexane |

InChI |

InChI=1S/C10F20/c11-2(5(16,17)10(28,29)30)1(8(22,23)24,9(25,26)27)3(12,13)6(18,19)7(20,21)4(2,14)15 |

InChIキー |

PMSCRQHDVRQSFQ-UHFFFAOYSA-N |

SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)